5-(2-bromoethyl)Benzofuran

Descripción

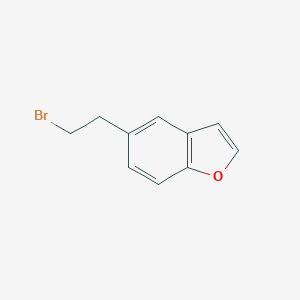

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-bromoethyl)-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTHLIKUXKPFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 5 2 Bromoethyl Benzofuran

The fundamental physicochemical properties of 5-(2-bromoethyl)Benzofuran are crucial for its handling, application in synthesis, and characterization.

Table 1: Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₉BrO |

| Molecular Weight | 225.08 g/mol |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Solubility | Not specified in provided results |

| CAS Number | 134379-88-9 |

Chemical Reactivity and Transformations of 5 2 Bromoethyl Benzofuran Derivatives

Reactions Involving the Bromoethyl Substituent

The ethyl bromide side chain at the C5 position is a primary alkyl halide, making it an excellent electrophile for a variety of nucleophilic substitution reactions. This functionality serves as a key handle for introducing diverse chemical entities onto the benzofuran (B130515) framework.

The primary carbon atom bearing the bromine in the 5-(2-bromoethyl) group is highly susceptible to attack by nucleophiles, proceeding readily through an SN2 mechanism. This reaction is fundamental to the derivatization of the side chain. A wide array of nucleophiles, including amines, alkoxides, and cyanide ions, can displace the bromide anion to form new carbon-heteroatom or carbon-carbon bonds. For instance, reactions with various amines, such as pyrrolidine (B122466) or piperidine, are common strategies to introduce nitrogen-containing moieties, a critical step in the synthesis of many biologically active compounds. The reaction kinetics are typically favorable, often requiring only moderate temperatures and a suitable base to neutralize the HBr byproduct.

The facile nature of nucleophilic substitution on the bromoethyl group allows for extensive derivatization, transforming the 5-(2-bromoethyl)benzofuran into a plethora of other functionalized molecules. This versatility makes it a valuable intermediate in multi-step syntheses. By selecting the appropriate nucleophile, the bromoethyl group can be converted into a variety of functional groups, each with its own characteristic reactivity, thereby expanding the synthetic utility of the original scaffold.

Below is a table summarizing potential derivatizations based on the choice of nucleophile.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Structure |

| Amine | R₂NH (e.g., Piperidine) | Tertiary Amine | 5-(2-Piperidin-1-ylethyl)benzofuran |

| Hydroxide (B78521) | NaOH | Primary Alcohol | 2-(Benzofuran-5-yl)ethanol |

| Alkoxide | NaOR' (e.g., Sodium ethoxide) | Ether | 5-(2-Ethoxyethyl)benzofuran |

| Cyanide | NaCN | Nitrile | 3-(Benzofuran-5-yl)propanenitrile |

| Azide | NaN₃ | Azide | 5-(2-Azidoethyl)benzofuran |

Reactivity of the Benzofuran Ring System

The benzofuran ring is an aromatic system, but the fusion of the benzene (B151609) and furan (B31954) rings results in a non-uniform electron distribution, leading to specific sites of reactivity for electrophilic attack.

The benzofuran nucleus can undergo electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry. The outcome of these reactions is governed by the inherent electronic properties of the bicyclic system and the directing effects of existing substituents. libretexts.orgmasterorganicchemistry.com The furan ring is generally more electron-rich and thus more activated towards electrophiles than the benzene ring.

For this compound, the alkyl chain at C5 is an activating group that directs incoming electrophiles to the ortho and para positions. In this case, the positions ortho to the substituent are C4 and C6. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions of the benzene ring. Substitution at the electron-rich C2 position of the furan ring is also a possibility.

A prominent example of EAS is the Friedel-Crafts acylation, which introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. libretexts.org This reaction deactivates the ring, preventing polyacylation.

The table below outlines typical EAS reactions on the this compound scaffold.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-(2-Bromoethyl)-4-nitrobenzofuran and/or 5-(2-Bromoethyl)-6-nitrobenzofuran |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-5-(2-bromoethyl)benzofuran and/or 6-Bromo-5-(2-bromoethyl)benzofuran |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(this compound-4-yl)ethan-1-one and/or 1-(this compound-6-yl)ethan-1-one |

Beyond reactions on the unsubstituted core, functional groups already present on the benzofuran scaffold can be chemically transformed. These functional group interconversions are crucial for fine-tuning the properties of the molecule. For example, studies have shown the synthesis of various benzofuran carboxamides from their corresponding carboxylic acids, demonstrating the modification of substituents on the ring. Similarly, other transformations, such as the reduction of a ketone introduced by Friedel-Crafts acylation to an alkyl group (via Clemmensen or Wolff-Kishner reduction), can be performed to further modify the scaffold. These reactions are essential for building the specific molecular architectures required for various applications, including pharmaceuticals and materials science.

Cascade and Tandem Reactions Facilitated by the this compound Framework

A cascade reaction, also known as a tandem or domino reaction, is a process involving two or more consecutive reactions where the subsequent step occurs due to the functionality formed in the previous one, all within a single pot. rsc.org The this compound framework is an ideal substrate for designing such elegant and efficient synthetic sequences.

A plausible cascade strategy could involve an initial nucleophilic substitution at the bromoethyl side chain, followed by an intramolecular cyclization involving the benzofuran ring. For example:

Step 1 (Derivatization): this compound undergoes a Friedel-Crafts acylation, introducing an acetyl group at the C4 position.

Step 2 (Nucleophilic Substitution): The resulting 4-acetyl-5-(2-bromoethyl)benzofuran is then treated with a primary amine (e.g., methylamine), which displaces the bromide to form a secondary amine.

Step 3 (Intramolecular Cyclization): Under appropriate conditions (e.g., heating with an acid or base catalyst), the newly formed secondary amine can undergo an intramolecular condensation with the C4-acetyl group. This would result in a cyclization event, forming a new six-membered heterocyclic ring fused to the benzofuran core.

This sequence, performed in one pot or in a stepwise tandem fashion, leverages the distinct reactivity of both the side chain and the ring to rapidly construct complex, polycyclic heterocyclic systems from a relatively simple starting material. The ability of substituted furans to undergo intramolecular cyclization reactions supports the feasibility of such transformative sequences. Such strategies highlight the synthetic power of using substrates with multiple, strategically placed reactive sites.

Stability and Degradation Pathways of this compound

The stability of this compound is primarily dictated by the chemical reactivity of its two key structural components: the benzofuran ring and the bromoethyl side chain. While specific degradation studies on this particular molecule are not extensively documented in publicly available literature, its degradation pathways can be inferred from the known chemical behavior of these functional groups. The compound's stability is influenced by factors such as pH, temperature, and the presence of nucleophiles or bases.

The most significant aspect of the molecule's reactivity is the presence of the primary alkyl bromide group (-CH₂CH₂Br). The carbon-bromine (C-Br) bond is a relatively weak, polar bond, making the bromine atom a good leaving group in both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: this compound is susceptible to nucleophilic attack at the carbon atom bonded to the bromine. This is a common degradation pathway for primary alkyl halides. The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile directly displaces the bromide ion. Common nucleophiles like hydroxide ions (OH⁻), alkoxides (RO⁻), or ammonia (B1221849) (NH₃) can lead to the formation of corresponding alcohols, ethers, or amines. For instance, hydrolysis, the reaction with water or hydroxide ions, would lead to the formation of 5-(2-hydroxyethyl)benzofuran. perlego.comstudysmarter.co.uk The rate of hydrolysis for bromoalkanes is generally faster than that for corresponding chloroalkanes due to the lower bond enthalpy of the C-Br bond. savemyexams.comsavemyexams.com

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (dehydrohalogenation) to form 5-vinylbenzofuran. libretexts.org This E2-type reaction involves the abstraction of a proton from the carbon adjacent to the bromo-substituted carbon (β-carbon), with the simultaneous expulsion of the bromide ion, resulting in the formation of a double bond. libretexts.org The choice between substitution and elimination is heavily dependent on the nature of the base/nucleophile and the reaction conditions. numberanalytics.com

| Potential Degradation Reaction | Reactant/Condition | Primary Product | Reaction Type |

| Hydrolysis | Water, Hydroxide Ions (e.g., NaOH) | 5-(2-hydroxyethyl)benzofuran | Sₙ2 Nucleophilic Substitution |

| Alcoholysis | Alcohols (e.g., ethanol), Base | 5-(2-ethoxyethyl)benzofuran | Sₙ2 Nucleophilic Substitution |

| Dehydrohalogenation | Strong, bulky base (e.g., t-BuOK) | 5-vinylbenzofuran | E2 Elimination |

Stability of the Benzofuran Ring: The benzofuran ring system itself possesses significant aromatic stability. youtube.com This aromatic character means it does not readily undergo addition reactions typical of simple alkenes and is generally stable to moderate heat and light. However, the fused furan ring is more reactive than the benzene ring portion. While resistant to cleavage, harsh conditions such as strong oxidation or reduction can disrupt the heterocyclic ring. Electrophilic substitution reactions on the benzofuran ring are possible, but these typically require specific catalytic conditions and are less a degradation pathway than a functionalization reaction. youtube.com Under strongly acidic or basic conditions, degradation of the benzofuran ring can be initiated, though this generally requires more forcing conditions than reactions involving the bromoethyl side chain. nih.gov

| Component | Stabilizing Factors | Potential Degradation Triggers |

| Bromoethyl Side Chain | None significant | Nucleophiles (e.g., H₂O, OH⁻), Strong Bases, Heat |

| Benzofuran Ring | Aromaticity | Strong Oxidizing/Reducing Agents, Harsh pH conditions |

Applications in Organic Synthesis As a Building Block

Role as a Precursor for Advanced Organic Molecules

The 2-bromoethyl group attached to the 5-position of the benzofuran (B130515) ring is a highly reactive functional handle that can readily participate in nucleophilic substitution reactions. This reactivity makes 5-(2-bromoethyl)benzofuran an excellent precursor for the synthesis of a variety of advanced organic molecules. For instance, it can be reacted with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce new side chains and build more complex structures.

One notable application is in the synthesis of derivatives with potential biological activity. The benzofuran nucleus itself is associated with a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities. By utilizing this compound as a starting material, chemists can append various pharmacophores to the benzofuran core, aiming to enhance or modulate its biological profile. For example, the reaction with primary or secondary amines can lead to the formation of N-substituted aminoethylbenzofuran derivatives, a class of compounds that has been explored for its potential therapeutic applications.

The versatility of this compound as a precursor is further highlighted by its potential use in the construction of hybrid molecules, where the benzofuran moiety is linked to other heterocyclic systems known for their biological relevance. This strategy of molecular hybridization has been successfully employed to create novel compounds with enhanced or synergistic activities.

Synthesis of Multifunctional Benzofuran Derivatives

The strategic placement of the bromoethyl group at the 5-position of the benzofuran ring allows for the synthesis of multifunctional derivatives where different parts of the molecule can be independently modified. This feature is particularly valuable in the development of compounds with tailored properties. Starting from this compound, it is possible to introduce a specific functional group via the bromoethyl chain while leaving other positions on the benzofuran ring available for further elaboration.

For example, after the initial reaction at the bromoethyl group, subsequent functionalization of the benzofuran ring itself, such as electrophilic substitution at the 2- or 3-positions, can be performed. This stepwise approach enables the creation of a library of multifunctional benzofuran derivatives with diverse substitution patterns. Such libraries are invaluable for high-throughput screening and the discovery of new lead compounds in drug discovery programs.

The synthesis of these multifunctional derivatives often involves a sequence of reactions, where the choice of reagents and reaction conditions is crucial for achieving the desired outcome. The reactivity of the bromoethyl group allows for mild reaction conditions, which helps in preserving the integrity of other functional groups present in the molecule.

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. acs.orgacs.org The ability to systematically modify a molecule and observe the corresponding changes in its biological effect is essential for the optimization of lead compounds. This compound serves as an excellent starting point for the design and synthesis of analogs for SAR studies.

By reacting this compound with a variety of nucleophiles, a series of analogs with different substituents at the end of the ethyl chain can be readily prepared. This allows for the exploration of how factors such as size, shape, polarity, and hydrogen bonding capacity of the substituent affect the biological activity of the resulting molecule.

For example, a series of amine derivatives can be synthesized to probe the importance of the basicity and steric bulk of the amino group. Similarly, a series of ether or thioether analogs can be prepared to investigate the role of the linker atom. The data obtained from these SAR studies can then be used to build a model of the pharmacophore and guide the design of more potent and selective analogs.

The following table illustrates the types of derivatives that can be synthesized from this compound for SAR studies:

| Starting Material | Reagent/Reaction Condition | Product Class | Potential SAR Information |

| This compound | Various primary and secondary amines | N-substituted aminoethylbenzofurans | Role of amine basicity, sterics, and H-bonding |

| This compound | Various phenols or alkoxides | Aryl/alkyl ethyl ethers of benzofuran | Impact of ether substituent on lipophilicity and binding |

| This compound | Various thiols | Thioethers of benzofuran | Influence of sulfur atom on metabolic stability and activity |

| This compound | Azide salts followed by reduction | 2-(Benzofuran-5-yl)ethanamine | Importance of the primary amine functionality |

This systematic approach to analog synthesis, facilitated by the reactivity of this compound, is crucial for the rational design of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) spectroscopy offers specific insights into the hydrogen atoms within a molecule. The chemical shift (δ) of each proton signal is indicative of its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the ¹H-NMR spectrum of 5-(2-bromoethyl)benzofuran, the protons of the benzofuran (B130515) core and the bromoethyl substituent give rise to characteristic signals. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the ethyl chain are found further upfield. The coupling between the adjacent methylene (B1212753) protons of the bromoethyl group results in distinct triplet signals.

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic-H | 7.60 - 7.20 | Multiplet |

| -CH₂-Br | 3.65 | Triplet |

| Ar-CH₂- | 3.20 | Triplet |

This table presents typical ¹H-NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum, with its chemical shift dependent on its hybridization and the nature of the atoms attached to it.

The aromatic carbons of the benzofuran ring system resonate at lower field compared to the aliphatic carbons of the bromoethyl side chain. The carbon atom bonded to the electronegative bromine atom is characteristically shifted downfield relative to the other methylene carbon.

| Carbon | Chemical Shift (δ) ppm |

| Benzofuran C=C | 155.0 - 111.0 |

| Ar-CH₂- | 38.5 |

| -CH₂-Br | 32.0 |

This table illustrates representative ¹³C-NMR chemical shifts for this compound. Specific shifts can differ based on experimental parameters.

Advanced NMR Techniques (e.g., gHMBC)

Two-dimensional NMR techniques, such as the Gradient Heteronuclear Multiple Bond Correlation (gHMBC) experiment, are invaluable for establishing long-range correlations between protons and carbons. This is particularly useful for confirming the connectivity between different parts of a molecule, such as the attachment of the bromoethyl side chain to the benzofuran core. In the case of this compound, a gHMBC spectrum would show correlations between the protons of the methylene group adjacent to the aromatic ring and the carbons of the benzofuran nucleus, thereby confirming the position of substitution.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound by comparing the experimentally measured mass to the calculated masses of possible formulas. For this compound (C₁₀H₉BrO), HRMS would be used to confirm this exact elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing a wide range of organic molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. For this compound, ESI-MS would typically show the protonated molecule [M+H]⁺ or adducts with solvent or salt ions. This technique is instrumental in confirming the molecular weight of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of benzofuran derivatives, LC-MS is instrumental for both qualitative and quantitative purposes.

For instance, a rapid, sensitive, and selective liquid chromatography-triple quadrupole mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP) and its active metabolite, 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP), in rat plasma. This highlights the capability of LC-MS to analyze complex biological samples and differentiate between a parent compound and its metabolites. Chromatographic separation was achieved on a Hypersil GOLD C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) and methanol.

While direct analysis of some benzofuran intermediates by LC-MS with atmospheric pressure ionization can be challenging, post-column derivatization can be employed to yield a derivative that is amenable to MS analysis using techniques like atmospheric pressure chemical ionization (APCI). nih.gov This approach was successfully used for the analysis of 2-chloromethylbenzofuran, a pharmaceutical intermediate. nih.gov

The investigation of 2,3-benzofuran metabolism in rats utilized directly coupled high-performance liquid chromatography-NMR-mass spectrometry (HPLC-NMR-MS) and HPLC-MS-NMR methods. This hyphenated technique allows for the comprehensive characterization of metabolites by providing both mass and structural information simultaneously.

The fragmentation patterns observed in the mass spectrum are key to elucidating the structure of the molecule and its derivatives. For benzofuran compounds, the mass spectra often show characteristic fragmentation corresponding to the loss of specific side chains or cleavage of the furan (B31954) or benzene (B151609) rings.

Table 1: LC-MS Parameters for Analysis of Benzofuran Derivatives

| Parameter | Description | Reference |

| Column | Hypersil GOLD C18 | |

| Mobile Phase | Gradient elution of ammonium acetate and methanol | |

| Ionization | Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

| Detection | Triple quadrupole mass spectrometry (MS/MS) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its key structural features.

The presence of the benzofuran ring system gives rise to several characteristic peaks. Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. libretexts.org In-ring C-C stretching vibrations for aromatic compounds are observed at approximately 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org The C-O stretching band associated with the furan ether linkage is also a key feature. acs.org

The ethyl bromide substituent introduces additional characteristic absorptions. The C-Br stretching vibration is expected in the region of 690-515 cm⁻¹. The wagging vibration of the –CH₂X group (where X is a halogen) is typically seen between 1300-1150 cm⁻¹.

The table below summarizes the expected IR absorption bands for this compound based on the analysis of related benzofuran and alkyl halide compounds.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretch | 3100-3000 | libretexts.org |

| Aromatic C=C | Stretch | 1600-1400 | libretexts.orgpressbooks.pub |

| Furan C-O | Stretch | 1215-1232 | acs.org |

| Alkyl C-H | Stretch | ~2900 | pressbooks.pub |

| -CH₂Br | Wag | 1300-1150 | |

| C-Br | Stretch | 690-515 |

X-ray Crystallography for Solid-State Structure Determination

For example, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was determined and revealed a triclinic crystal system with the space group P-1. The analysis showed that the benzofuran and pyrrolidine (B122466) rings were not coplanar. Similarly, the X-ray crystal structures of other benzofuran derivatives have been elucidated, confirming their molecular geometries and intermolecular interactions.

The process of X-ray crystallography involves growing a single crystal of the compound, which can be achieved through techniques like recrystallization from a suitable solvent system, such as a petroleum ether-ethyl acetate mixture. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The data obtained from X-ray crystallography, including unit cell parameters, space group, and atomic coordinates, provide an unambiguous confirmation of the molecular structure.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC is particularly common for the analysis of benzofuran derivatives. researchgate.net

In a typical reversed-phase HPLC setup for benzofuran analysis, a C18 column is used as the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric acid or formic acid to improve peak shape and resolution. For applications requiring mass spectrometry compatibility, formic acid is preferred over phosphoric acid.

The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak, under specific chromatographic conditions, can be used for identification. HPLC methods for benzofuran derivatives are often scalable and can be adapted for preparative separations to isolate pure compounds.

Table 3: Typical HPLC Parameters for Benzofuran Analysis

| Parameter | Description | Reference |

| Column | Reversed-phase C18 (e.g., Newcrom R1, Zorbax ODS, Vydac C18) | |

| Mobile Phase | Acetonitrile and water, often with formic or phosphoric acid | |

| Detection | UV, Diode Array, or Mass Spectrometry |

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress, identifying compounds, and determining the purity of a substance. For benzofuran derivatives, TLC is commonly performed on silica (B1680970) gel plates.

The choice of the mobile phase (eluent) is critical for achieving good separation. A common mobile phase for the TLC analysis of benzofuran derivatives is a mixture of petroleum ether and ethyl acetate, for example, in a 3:1 ratio. The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and the mobile phase. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.

TLC is also used to guide the purification of compounds by column chromatography. After separation on the TLC plate, the spots can be visualized under UV light or by using a staining agent.

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like many benzofuran derivatives.

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

While the electron impact mass spectra of some benzofuran isomers may not be highly specific, other ionization techniques, such as positive ion methane (B114726) chemical ionization, can provide greater distinction between isomers. The NIST WebBook provides mass spectral data for benzofuran and related compounds, which can be used as a reference for identification purposes. nist.govnist.gov GC-MS is a valuable tool for both qualitative and quantitative analysis of this compound, provided the compound is sufficiently volatile and stable at the temperatures used in the GC inlet and column.

Elemental Analysis for Molecular Formula Confirmation

Elemental analysis provides crucial data for the confirmation of the molecular formula of this compound, which is C₁₀H₉BrO. This analytical technique determines the percentage composition of carbon, hydrogen, and sometimes other elements like nitrogen and sulfur. For heteroatom-containing compounds like the one , the percentage of the halogen, bromine, is also a key parameter.

While specific research findings detailing the elemental analysis of this compound are not widely available in the public domain, the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent atoms (C = 12.01 g/mol , H = 1.008 g/mol , Br = 79.90 g/mol , O = 16.00 g/mol ). The total molecular weight of C₁₀H₉BrO is approximately 225.08 g/mol .

The theoretical elemental composition is as follows:

Carbon (C): (10 * 12.01 / 225.08) * 100% ≈ 53.37%

Hydrogen (H): (9 * 1.008 / 225.08) * 100% ≈ 4.03%

Bromine (Br): (1 * 79.90 / 225.08) * 100% ≈ 35.50%

Oxygen (O): (1 * 16.00 / 225.08) * 100% ≈ 7.11%

In a typical research setting, the synthesized this compound would be subjected to combustion analysis to determine the percentages of carbon and hydrogen. The bromine content can be determined by methods such as titration or ion chromatography after decomposition of the organic matrix. The oxygen content is often determined by difference.

The experimentally obtained values are then compared with the theoretical values. A close agreement between the found and calculated percentages, typically within a ±0.4% margin, provides strong evidence for the proposed molecular formula.

For related benzofuran derivatives, published studies consistently report the use of elemental analysis to confirm their structures. For instance, in the synthesis of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, elemental analysis (CHN) was performed and the found values for carbon, hydrogen, and nitrogen were in close agreement with the calculated values, thus confirming their composition. rasayanjournal.co.in Similarly, the characterization of new benzofuran derivatives for anti-bacterial activity involved spectral analysis alongside other techniques to verify the synthesized compounds. cuestionesdefisioterapia.com

Table of Theoretical vs. Expected Experimental Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

| Carbon | 53.37 | 52.97 - 53.77 |

| Hydrogen | 4.03 | 3.63 - 4.43 |

| Bromine | 35.50 | 35.10 - 35.90 |

This table illustrates the expected outcome of an elemental analysis for this compound, providing a benchmark against which experimental results would be validated.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of this compound at the atomic level. These calculations provide a detailed picture of the molecule's electronic structure and energy.

Density Functional Theory (DFT) Studies on Molecular Structure and Energetics

For instance, DFT calculations on 2-phenylbenzofuran (B156813) derivatives using the B3LYP functional with a 6-31G(d,p) basis set have been shown to provide results that are in good agreement with experimental data. Similar calculations for this compound would likely reveal a planar benzofuran core with the bromoethyl substituent introducing specific conformational possibilities. The energetics of these conformers can be calculated to identify the most stable structure.

Table 1: Representative DFT-Calculated Structural Parameters for a Benzofuran Scaffold

| Parameter | Typical Value |

| C-C bond length (aromatic) | 1.39 - 1.42 Å |

| C-O bond length (furan ring) | 1.36 - 1.38 Å |

| C-Br bond length | ~1.94 Å |

| C-C-O bond angle (furan ring) | 106° - 110° |

Note: These values are representative and based on DFT studies of similar benzofuran derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's nucleophilic character, while the LUMO indicates its electrophilic character. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO may have significant contributions from the bromoethyl group, particularly the C-Br antibonding orbital.

Table 2: Representative HOMO-LUMO Energies and Gap for a Benzofuran Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are illustrative and based on computational studies of various benzofuran derivatives. The presence of the bromoethyl substituent would influence the precise energy levels.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would likely show negative potential around the oxygen atom of the furan ring and across the π-system of the benzene ring. researchgate.net Conversely, regions of positive potential would be expected around the hydrogen atoms and, significantly, near the bromine atom due to its electron-withdrawing nature and the polarizability of the C-Br bond. This makes the carbon atom attached to the bromine a potential site for nucleophilic attack.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis

The synthesis of this compound and its subsequent reactions can be studied computationally by locating and characterizing the transition states of the elementary steps involved. Transition state theory allows for the calculation of reaction rates and provides a detailed understanding of the reaction pathway. For example, in a potential synthesis involving the cyclization of a substituted phenol, DFT calculations can be used to model the transition state of the ring-closing step.

Energy Profile Calculations for Synthetic Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a synthetic pathway can be constructed. This profile reveals the thermodynamics and kinetics of the reaction, highlighting the rate-determining step and potential side reactions. For the synthesis of this compound, computational modeling could be used to compare different synthetic routes, for instance, by evaluating the energy barriers associated with various cyclization strategies or functional group manipulations. acs.org This allows for the rational design of more efficient and selective synthetic methods.

Spectroscopic Property Prediction using Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These simulations provide a theoretical spectrum that can be used to interpret and assign experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound. The process typically involves optimizing the molecular geometry of the compound and then calculating the NMR parameters at a suitable level of theory. For related benzofuran structures, ¹H NMR signals for aromatic protons are often observed between 6.64 and 8.39 ppm, while aliphatic protons, such as those in an ethyl group, would appear at lower chemical shifts. For instance, the methylene protons adjacent to the bromine atom in the 2-bromoethyl group would be expected at a downfield position due to the deshielding effect of the halogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.6 - 7.8 | C-2 | 145 - 147 |

| H-3 | 6.8 - 7.0 | C-3 | 105 - 107 |

| H-4 | 7.4 - 7.6 | C-3a | 128 - 130 |

| H-6 | 7.2 - 7.4 | C-4 | 120 - 122 |

| H-7 | 7.3 - 7.5 | C-5 | 135 - 137 |

| -CH₂-Br | 3.6 - 3.8 | C-6 | 123 - 125 |

| -CH₂-Ar | 3.1 - 3.3 | C-7 | 111 - 113 |

| C-7a | 154 - 156 | ||

| -CH₂-Br | 32 - 34 | ||

| -CH₂-Ar | 38 - 40 |

Note: These are illustrative values based on general principles and data for related compounds. Actual computational results may vary.

Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic absorption spectra (UV-Vis) of organic molecules. These simulations can determine the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π→π*). For benzofuran derivatives, the UV-Vis spectra are characterized by absorptions related to the aromatic system. The presence of substituents can modulate the absorption maxima. For this compound, the simulations would likely predict strong absorptions in the UV region, characteristic of the benzofuran chromophore.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for this compound (Illustrative)

| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |

| 280 - 290 | > 0.1 | HOMO → LUMO (π→π) |

| 240 - 250 | > 0.2 | HOMO-1 → LUMO (π→π) |

| 210 - 220 | > 0.1 | Deeper π→π* transitions |

Note: These are illustrative values. HOMO refers to the Highest Occupied Molecular Orbital and LUMO to the Lowest Unoccupied Molecular Orbital.

Computational methods can simulate the vibrational spectra (FT-IR and FT-Raman) of this compound. By calculating the harmonic vibrational frequencies, one can predict the positions of the absorption bands and assign them to specific vibrational modes of the molecule, such as C-H stretching, C=C stretching of the aromatic rings, and the C-Br stretching of the ethyl side chain. In studies of related benzofuran compounds, aromatic C-H stretching vibrations are typically observed in the range of 2904–3089 cm⁻¹, while carbonyl (C=O) stretching bands, if present, appear between 1633–1645 cm⁻¹. For this compound, characteristic peaks would include those for the benzofuran ring system and the bromoethyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| C=C Aromatic Stretch | 1600 - 1450 | Strong |

| C-O-C Stretch | 1250 - 1050 | Strong |

| C-Br Stretch | 700 - 500 | Medium |

Note: These are illustrative values based on typical frequency ranges for the specified functional groups.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and intermolecular interactions of this compound in various environments. By simulating the movement of a collection of molecules over time, MD can elucidate how they interact with each other and with solvent molecules. These simulations are valuable for understanding properties like solubility and the formation of aggregates. For instance, in studies of other benzofuran derivatives, MD simulations have been used to investigate binding mechanisms with biological targets by analyzing interactions such as hydrogen bonds and hydrophobic contacts. Similar simulations for this compound could reveal information about its self-assembly properties and its interactions with other molecules.

Advanced Computational Approaches for Materials Science

The principles of computational chemistry are foundational to materials science, enabling the design of new materials with specific properties. Although specific applications of this compound in materials science are not widely documented, computational approaches could be used to explore its potential. For example, calculations of electronic properties such as the HOMO-LUMO gap, ionization potential, and electron affinity can help to assess its suitability for use in organic electronic devices. DFT is a successful computational approach for determining the physicochemical properties of chemical, physical, and biological systems. Furthermore, simulations could predict how the molecule might pack in a solid state, which is crucial for properties like charge transport in organic semiconductors.

List of Chemical Compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2-bromoethyl)benzofuran derivatives, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves alkylation or halogenation of benzofuran precursors. For example, bromoethyl groups can be introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions. Optimization focuses on solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts like palladium or copper complexes to improve yield and selectivity. Purity is verified using HPLC (>98%) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated in research settings?

- Methodological Answer : Analytical protocols combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. NMR spectroscopy identifies proton environments near the bromoethyl group (e.g., deshielded peaks at δ 3.5–4.0 ppm for CH-Br). X-ray crystallography may resolve stereochemical ambiguities, while elemental analysis confirms stoichiometry. Forensic-grade reference standards are critical for calibration .

Q. What pharmacological targets are associated with this compound based on structural analogs?

- Methodological Answer : Analogous compounds like 5-APB (5-(2-aminopropyl)benzofuran) target monoamine transporters (DAT, NET, SERT), inducing serotonin/dopamine release. The bromoethyl group may alter lipophilicity, affecting blood-brain barrier permeability. In vitro assays using synaptosomal uptake inhibition or radioligand binding (e.g., H-paroxetine for SERT) are standard for target profiling .

Advanced Research Questions

Q. How do structural modifications at the bromoethyl position influence the compound’s activity in monoamine release?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest that halogen substitution (e.g., Br vs. Cl) modulates electron-withdrawing effects and steric bulk, impacting transporter affinity. Comparative assays using rat brain slices or HEK-293 cells expressing human transporters can quantify release efficacy (EC). For instance, bromine’s higher atomic radius may enhance hydrophobic interactions with transporter pockets compared to smaller substituents .

Q. What experimental strategies resolve discrepancies in reported EC values for this compound across studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). Harmonization strategies include:

- Standardized protocols : Fixed incubation times (e.g., 30 min) and buffer conditions (pH 7.4).

- Internal controls : Co-testing with MDMA or 5-APB to benchmark activity.

- Meta-analysis : Pooling data from multiple labs using random-effects models to account for inter-study variability .

Q. What in vitro/in vivo models best evaluate the neuropharmacological effects of this compound?

- Methodological Answer :

- In vitro : Primary neuronal cultures or transfected cell lines (e.g., SH-SY5Y for dopamine neurons) assess acute toxicity and neurotransmitter release via microdialysis.

- In vivo : Rodent models (e.g., open-field tests, drug discrimination paradigms) evaluate behavioral correlates. For safety, hepatic/renal toxicity screens (ALT, creatinine levels) and histopathology are recommended, as benzofuran derivatives show nephrotoxicity in chronic exposure models .

Safety and Handling

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact. Waste must be stored in sealed containers and processed via licensed hazardous waste facilities due to potential carcinogenicity (Group 2B per IARC) .

- Contradictions : While benzofuran itself is carcinogenic, bromoethyl derivatives lack direct toxicokinetic data. Assume analogous risks and prioritize in vitro screens before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.